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Compound of Interest

Compound Name:
3-Chloro-5-formylphenylboronic

acid

CAS No.: 1451393-35-3

Cat. No.: B1487686 Get Quote

Executive Summary
3-Chloro-5-formylphenylboronic acid (CAS: 1451393-35-3) is a high-value organoboron

building block used extensively in medicinal chemistry and materials science. Its structural

uniqueness lies in its trifunctional nature: it possesses a boronic acid moiety for Suzuki-Miyaura

cross-coupling, a formyl group (aldehyde) for reductive aminations or olefinations, and a

chlorine substituent that serves as a lipophilic modulator or a site for late-stage diversification.

This guide provides a technical deep-dive into its commercial landscape, synthetic provenance,

handling protocols, and application workflows for drug development professionals.

Chemical Identity & Physical Profile[1][2][3][4]
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Property Specification

Chemical Name (3-Chloro-5-formylphenyl)boronic acid

CAS Number 1451393-35-3

Molecular Formula C₇H₆BClO₃

Molecular Weight 184.38 g/mol

Appearance White to off-white powder

Solubility
Soluble in DMSO, Methanol, DMF; sparingly

soluble in water

Melting Point 220–225 °C (decomposition)

Acidity (pKa) ~8.5 (boronic acid), ~14 (aldehyde alpha-proton)

Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)

Manufacturing & Synthetic Causality
Understanding the synthesis of this compound is critical for assessing impurity profiles in

commercial batches. Direct borylation of 3-chloro-5-bromobenzaldehyde is chemically non-

viable due to the incompatibility of the electrophilic aldehyde with organolithium or Grignard

reagents.

The Industrial Route: Protection-Borylation-Deprotection Commercial synthesis typically

employs a protection strategy. The aldehyde is masked as an acetal (e.g., using ethylene glycol

or 1,3-propanediol) to withstand the cryogenic lithiation step.

Synthetic Pathway Visualization
The following diagram illustrates the standard industrial workflow, highlighting the critical

"Masking" step that ensures high yield and purity.
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Protected Acetal
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Figure 1: Industrial synthesis route via acetal protection to prevent aldehyde polymerization.

Implication for QC:

Residual Acetal: Incomplete hydrolysis may leave traces of the acetal intermediate. Check

1H NMR for ethylene glycol signals (~4.0 ppm).

De-boronation: Protodeboronation is a risk during the acidic hydrolysis step if conditions are

too harsh.

Commercial Availability & Procurement
The compound is classified as a Specialty Building Block, meaning it is not a commodity

chemical like Phenylboronic acid. It is typically available in "Research Scale" (1g – 25g) and

"Pilot Scale" (100g – 1kg).

Supplier Tiering & Specifications
Supplier Tier Typical Purity Lead Time Primary Use Case

Tier 1 (Global

Distributors)(e.g.,

Sigma-Aldrich, Fisher)

≥95% (HPLC) 1–3 Days
HTS, Hit-to-Lead

validation

Tier 2 (Specialty

CROs)(e.g., Combi-

Blocks, Enamine,

BLDpharm)

≥97% (NMR) 1–2 Weeks
Scale-up, SAR

expansion

Tier 3 (Bulk

Manufacturers)

(Custom Synthesis

Houses)

≥98% 4–8 Weeks
GMP production, Pilot

plant

Procurement Strategy:

For Screening: Prioritize Tier 1 for speed.
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For Scale-up: Sourcing from Tier 2 is often 40–60% cheaper per gram. Ensure the Certificate

of Analysis (CoA) explicitly reports Boroxine content (anhydride trimer), as this affects

stoichiometry.

Handling, Stability & Quality Control
Boronic acids are dynamic molecules. They exist in an equilibrium between the free acid

(monomer) and the cyclic anhydride (boroxine trimer).

The Boroxine Equilibrium
Impact: This dehydration is reversible but can alter the effective molecular weight. A "wet"

sample (monomer) has MW 184.38; a dry sample (boroxine) has an effective monomer

equivalent weight of ~166.38.

Recommendation: Always assume a variable water content. For precise stoichiometry in

GMP settings, determine the titer via titration or qNMR rather than relying solely on

gravimetric mass.

Stability Risks
Oxidation: The formyl group (aldehyde) is susceptible to air oxidation to the carboxylic acid

(3-chloro-5-boronobenzoic acid). Store under Nitrogen.

Protodeboronation: Avoid prolonged exposure to strong aqueous bases at high

temperatures.

Applications in Drug Discovery
This reagent is a "Linchpin" intermediate. It allows for the convergence of two complex

fragments via Suzuki coupling, while leaving the aldehyde available for immediate elaboration

into amines (reductive amination) or heterocycles.

Application Workflow: The "Divergent Core" Strategy
The following workflow demonstrates how this single building block supports library generation.
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3-Chloro-5-formylphenylboronic acid

Suzuki Coupling
(Pd(dppf)Cl2, K2CO3)
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Figure 2: Divergent synthesis workflow utilizing the aldehyde handle post-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling
Context: This protocol is optimized to preserve the aldehyde functionality, which can be

sensitive to the harsh basic conditions of standard Suzuki couplings (Cannizzaro reaction risk).

We utilize a weaker base and a mild catalytic system.

Reagents:
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Aryl Bromide (1.0 equiv)

3-Chloro-5-formylphenylboronic acid (1.2 equiv)

Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

Base: Potassium Phosphate (K₃PO₄), 2.0 M aq. (3.0 equiv)

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

Setup: Charge a reaction vial with the Aryl Bromide, Boronic Acid, and Pd catalyst. Seal and

purge with Argon for 5 minutes.

Solvation: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to bromide).

Activation: Add the aqueous K₃PO₄ solution via syringe. The biphasic mixture ensures the

base is available but limits the concentration of hydroxide ions in the organic phase,

protecting the aldehyde.

Reaction: Heat to 80 °C for 4–12 hours. Monitor by LCMS.

Note: Do not exceed 100 °C to prevent deboronation.

Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄.[1]

Purification: Flash chromatography on silica gel. The aldehyde group makes the product

slightly polar; typical eluents are Hexane/EtOAc (gradient 0–30%).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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